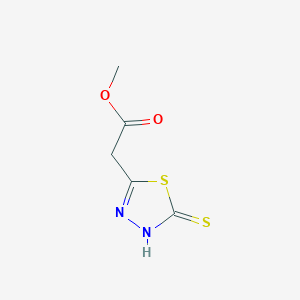
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of appropriate thiosemicarbazides with esters or acids under controlled conditions. One common method involves the cyclization of thiosemicarbazides with esters in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon or sulfur atoms in the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions like acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound can disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells . It may also interact with enzymes and proteins involved in cellular metabolism, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring structure but lacks the methyl and acetate groups.
Thiazole: Contains a similar sulfur-nitrogen ring but differs in the position of the nitrogen atom.
Oxadiazole: Similar heterocyclic compound with an oxygen atom in place of sulfur.
Properties
CAS No. |
89723-67-1 |
|---|---|
Molecular Formula |
C5H6N2O2S2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
methyl 2-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetate |
InChI |
InChI=1S/C5H6N2O2S2/c1-9-4(8)2-3-6-7-5(10)11-3/h2H2,1H3,(H,7,10) |
InChI Key |
KHAIIDCLVWDLBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NNC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
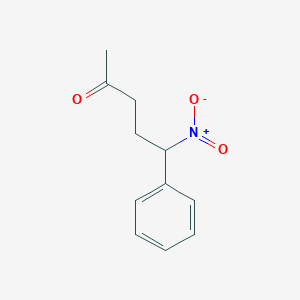
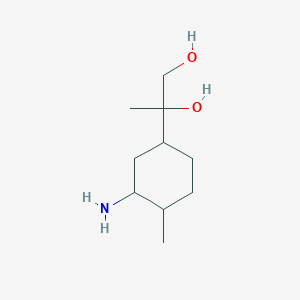
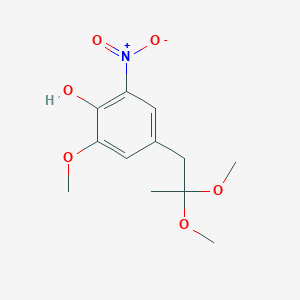
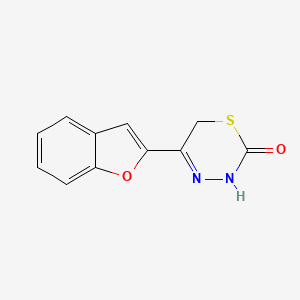
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)
![2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane)](/img/structure/B14380741.png)
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)

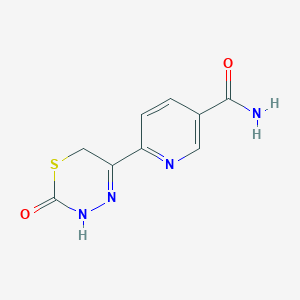
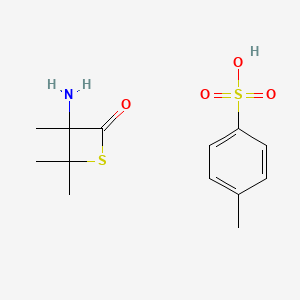
![N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14380760.png)
